![molecular formula C13H36Ge2Si2 B14299247 [Bis(trimethylgermyl)methylene]bis(trimethylsilane) CAS No. 113765-67-6](/img/structure/B14299247.png)
[Bis(trimethylgermyl)methylene]bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is a chemical compound with the molecular formula C13H36Ge2Si2 It consists of two trimethylgermyl groups and two trimethylsilyl groups connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) typically involves the reaction of trimethylgermyl chloride with trimethylsilylmethyllithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for [Bis(trimethylgermyl)methylene]bis(trimethylsilane) are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of germyl and silyl hydrides.
Substitution: The trimethylgermyl and trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germyl and silyl oxides, while substitution reactions can produce a wide range of functionalized derivatives.
Scientific Research Applications
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium and organosilicon compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of its derivatives in drug development and delivery systems.
Industry: The compound is used in the production of advanced materials, such as semiconductors and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [Bis(trimethylgermyl)methylene]bis(trimethylsilane) involves its interaction with various molecular targets and pathways. The trimethylgermyl and trimethylsilyl groups can interact with biological molecules, leading to changes in their structure and function. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
[Bis(trimethylsilyl)methylene]bis(trimethylsilane): Similar in structure but contains silicon atoms instead of germanium.
[Bis(trimethylgermyl)methylene]bis(trimethylgermane): Contains germanium atoms in both positions.
[Bis(trimethylsilyl)methylene]bis(trimethylgermane): Contains a combination of silicon and germanium atoms.
Uniqueness
[Bis(trimethylgermyl)methylene]bis(trimethylsilane) is unique due to the presence of both germanium and silicon atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
113765-67-6 |
|---|---|
Molecular Formula |
C13H36Ge2Si2 |
Molecular Weight |
393.9 g/mol |
IUPAC Name |
[bis(trimethylgermyl)-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C13H36Ge2Si2/c1-14(2,3)13(15(4,5)6,16(7,8)9)17(10,11)12/h1-12H3 |
InChI Key |
JLOZYZFRVCIUQB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)([Ge](C)(C)C)[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



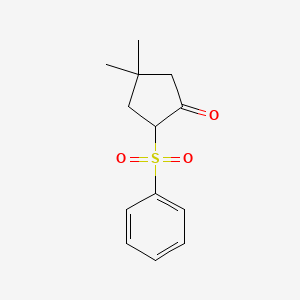
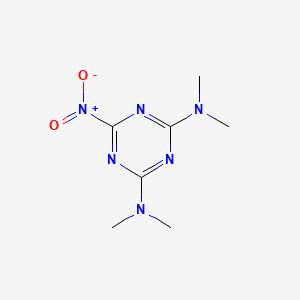
![6-Ethoxy-5H-benzo[7]annulene](/img/structure/B14299201.png)
silane](/img/structure/B14299212.png)
![Trimethyl[(3-methyl-2,2-diphenyloxetan-3-yl)methyl]stannane](/img/structure/B14299213.png)

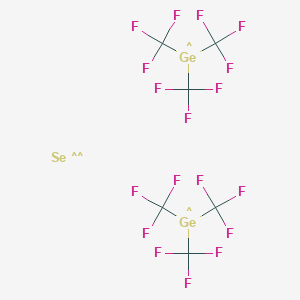
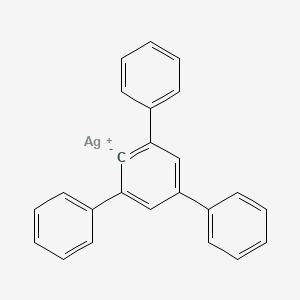


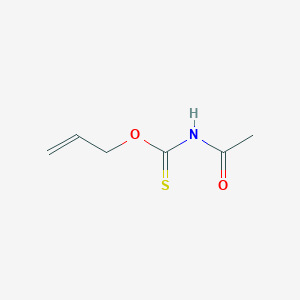
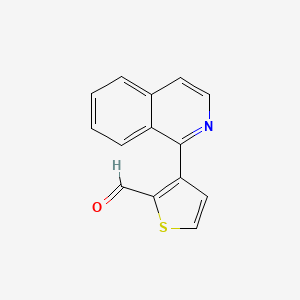
![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)
